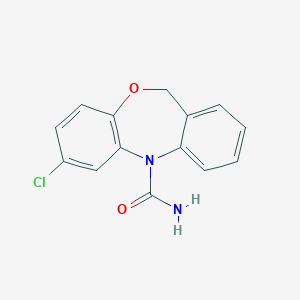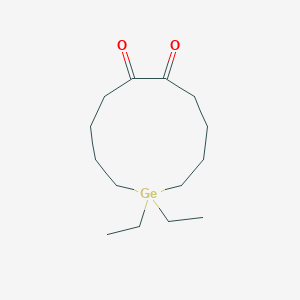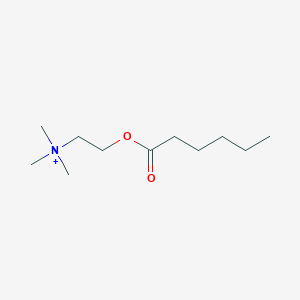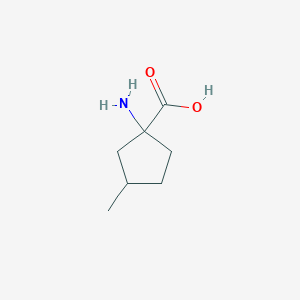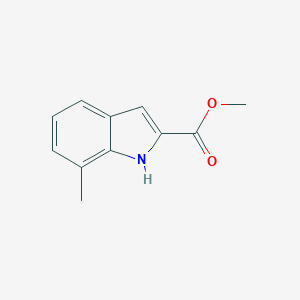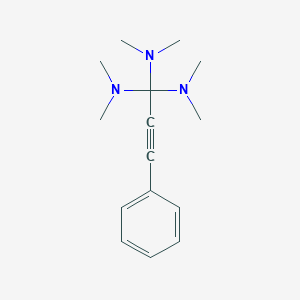
N~1~,N~1~,N'~1~,N'~1~,N''~1~,N''~1~-Hexamethyl-3-phenylprop-2-yne-1,1,1-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N'~1~,N'~1~,N''~1~,N''~1~-Hexamethyl-3-phenylprop-2-yne-1,1,1-triamine, commonly referred to as HMT, is a compound that has been extensively studied for its potential applications in scientific research. HMT is a tertiary amine that is structurally similar to other commonly used amine compounds such as triethylamine and diisopropylamine. However, HMT has unique properties that make it an attractive compound for use in a variety of research applications.
Mécanisme D'action
The exact mechanism of action of HMT is not well understood, but it is believed to function as a Lewis base due to the presence of the tertiary amine functional group. HMT has been shown to form stable complexes with a variety of metal ions, including copper, nickel, and palladium.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of HMT. However, studies have shown that HMT is not toxic to mammalian cells at concentrations up to 1 mM and does not induce significant changes in cellular morphology or viability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using HMT in scientific research is its ability to form stable complexes with metal ions, making it a useful reagent in coordination chemistry and organic synthesis reactions. HMT is also relatively easy to synthesize and can be obtained in high yields. However, one limitation of using HMT is its potential to form explosive peroxides when exposed to air and light, which can pose a safety hazard in the laboratory.
Orientations Futures
There are several potential future directions for research on HMT. One area of interest is the development of new synthetic methods for HMT that are more efficient and environmentally friendly. Another area of research is the investigation of HMT as a potential catalyst for organic reactions, particularly in the area of asymmetric synthesis. Additionally, further studies on the biochemical and physiological effects of HMT could provide valuable insights into its potential as a therapeutic agent.
Méthodes De Synthèse
HMT can be synthesized through a variety of methods, including the reaction of 3-phenylpropyne with hexamethylphosphoramide in the presence of a base such as potassium hydroxide. Other methods for synthesizing HMT have been reported in the literature, including the reaction of 3-phenylpropyne with trimethylsilyl azide and the reaction of 1,1,1-trimethylhydrazinium iodide with 3-phenylpropyne.
Applications De Recherche Scientifique
HMT has been used in a variety of scientific research applications, including as a catalyst in organic synthesis reactions, as a reagent in the preparation of functionalized polymers, and as a stabilizer for radical intermediates. HMT has also been used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
19176-75-1 |
|---|---|
Nom du produit |
N~1~,N~1~,N'~1~,N'~1~,N''~1~,N''~1~-Hexamethyl-3-phenylprop-2-yne-1,1,1-triamine |
Formule moléculaire |
C15H23N3 |
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
1-N,1-N,1-N',1-N',1-N",1-N"-hexamethyl-3-phenylprop-2-yne-1,1,1-triamine |
InChI |
InChI=1S/C15H23N3/c1-16(2)15(17(3)4,18(5)6)13-12-14-10-8-7-9-11-14/h7-11H,1-6H3 |
Clé InChI |
HAKYDWPOYCYRCN-UHFFFAOYSA-N |
SMILES |
CN(C)C(C#CC1=CC=CC=C1)(N(C)C)N(C)C |
SMILES canonique |
CN(C)C(C#CC1=CC=CC=C1)(N(C)C)N(C)C |
Synonymes |
3,3,3-Tris(dimethylamino)-1-phenyl-1-propyne |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



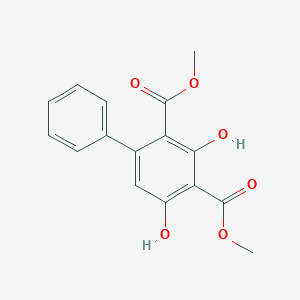
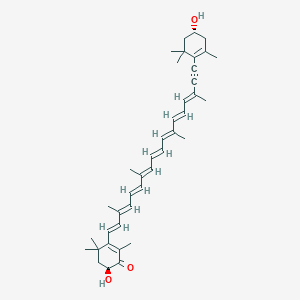

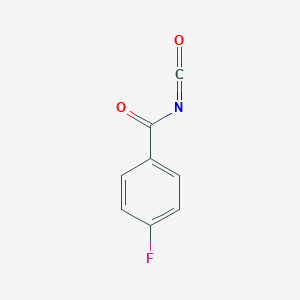
![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)

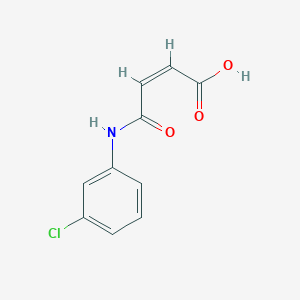
![Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B99406.png)
